PAD3-IN-14b -

PAD3-IN-14b

Catalog Number: EVT-1535359
CAS Number:
Molecular Formula: C22H24Cl2N4O2
Molecular Weight: 447.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PAD3-IN-14b is a potent and selective inhibitor of protein arginine deiminase 3 (PAD3), having 15600 kinact/KI values and ≥10-fold selectivity for PAD3 over PADs 1, 2, and 4.
Overview

PAD3-IN-14b is a small molecule inhibitor specifically targeting the enzyme peptidylarginine deiminase type 3 (PAD3). This compound has been identified as part of a broader class of non-peptidic PAD inhibitors, which are being explored for their potential therapeutic applications in various diseases, including autoimmune disorders and cancer. The development of PAD3-IN-14b stems from extensive research aimed at finding effective inhibitors that can modulate the activity of PAD enzymes, which play a critical role in protein citrullination—a process implicated in several pathological conditions .

Source and Classification

PAD3-IN-14b was developed through a systematic approach involving the screening of a library of guanidine compounds. The classification of this compound falls under small molecule inhibitors with specific activity against PAD3, characterized by its mechanism-based pharmacophore structure. The compound has shown significant inhibition potency, with a kinact/KI value indicating its effectiveness in blocking PAD3 activity .

Synthesis Analysis

The synthesis of PAD3-IN-14b involves several key steps:

  1. Library Screening: A diverse library of low molecular weight guanidines was screened for substrate activity using a colorimetric assay. This assay detects urea-containing products formed during the enzymatic reaction mediated by PAD3.
  2. Optimization: Identified weakly-cleaved guanidine substrates were optimized through analogue synthesis. This involved modifying the chemical structure to enhance their inhibitory properties.
  3. Conversion to Inhibitors: The optimized substrates were transformed into inhibitors by replacing the guanidine moiety with a chloroacetamidine warhead, which is known to effectively bind to the active site of PAD enzymes .

Technical Details

The synthesis process is designed to maximize efficiency and yield while ensuring the structural integrity of the final product. High-throughput screening methods were employed to facilitate rapid identification and optimization of potential inhibitors.

Molecular Structure Analysis

The molecular structure of PAD3-IN-14b can be characterized by its specific functional groups that confer its inhibitory properties. The compound features a chloroacetamidine group, which is critical for its interaction with the active site of PAD3.

Structural Data

  • Molecular Formula: C₁₃H₁₅ClN₄O
  • Molecular Weight: 284.75 g/mol
  • Key Functional Groups: Guanidine derivative with chloroacetamidine functionality.

The structural integrity and stereochemistry are crucial for its binding affinity and selectivity towards PAD3 compared to other PAD isoforms .

Chemical Reactions Analysis

PAD3-IN-14b undergoes specific chemical reactions that facilitate its inhibitory action against PAD3:

  1. Enzyme Inhibition Reaction: The compound binds to the active site of PAD3, preventing substrate access and subsequent citrullination reactions.
  2. Mechanism-Based Inhibition: The binding involves covalent modification of the enzyme, leading to irreversible inhibition characterized by a significant decrease in enzymatic activity.

Technical Details

The inhibition kinetics were evaluated using standard enzyme kinetics assays, revealing a high kinact/KI value that denotes strong inhibitor efficiency against PAD3 .

Mechanism of Action

The mechanism by which PAD3-IN-14b exerts its effects involves several steps:

  1. Binding: The compound binds covalently to the active site of PAD3 through its chloroacetamidine moiety.
  2. Inhibition: This binding alters the conformation of the enzyme, effectively blocking substrate access and preventing citrullination.

Data on Mechanism

The kinetic parameters indicate that PAD3-IN-14b has a high affinity for PAD3, with a kinact/KI value significantly higher than many other known inhibitors, suggesting it could be an effective therapeutic agent in conditions where PAD activity is dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • pH Sensitivity: Activity may vary with pH changes due to its dependence on ionic interactions at the active site.

Relevant data from studies indicate that proper storage conditions are essential for maintaining the integrity and efficacy of PAD3-IN-14b over time .

Applications

PAD3-IN-14b has significant potential in scientific research and therapeutic development:

  1. Autoimmune Disorders: Given the role of citrullination in diseases like rheumatoid arthritis, PAD3 inhibitors could provide new treatment avenues.
  2. Cancer Research: Inhibition of PAD enzymes may influence tumor progression and metastasis, making compounds like PAD3-IN-14b valuable in oncological studies.

Properties

Product Name

PAD3-IN-14b

IUPAC Name

2-Chloro-N-(3-(1-(2-(2'-chloro-[1,1'-biphenyl]-4-yl)ethyl)-2,5-dioxoimidazolidin-4-yl)propyl)acetimidamide

Molecular Formula

C22H24Cl2N4O2

Molecular Weight

447.36

InChI

InChI=1S/C22H24Cl2N4O2/c23-14-20(25)26-12-3-6-19-21(29)28(22(30)27-19)13-11-15-7-9-16(10-8-15)17-4-1-2-5-18(17)24/h1-2,4-5,7-10,19H,3,6,11-14H2,(H2,25,26)(H,27,30)

InChI Key

ONFGCYIAASIMLD-UHFFFAOYSA-N

SMILES

N=C(NCCCC(C(N1CCC2=CC=C(C3=CC=CC=C3Cl)C=C2)=O)NC1=O)CCl

Solubility

Soluble in DMSO

Synonyms

PAD3-IN-14b; PAD3 IN-14b; PAD3-IN 14b

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.